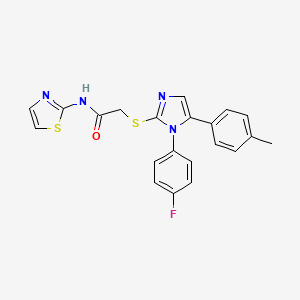

2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

2-((1-(4-Fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a central imidazole ring substituted with 4-fluorophenyl and p-tolyl groups, linked via a thioether bridge to an acetamide moiety bound to a thiazole ring. Its synthesis typically involves coupling 2-mercaptoimidazole derivatives with chloroacetamide intermediates under basic conditions (e.g., potassium carbonate in polar aprotic solvents) . The fluorophenyl group enhances metabolic stability and bioavailability, while the p-tolyl substituent contributes to lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4OS2/c1-14-2-4-15(5-3-14)18-12-24-21(26(18)17-8-6-16(22)7-9-17)29-13-19(27)25-20-23-10-11-28-20/h2-12H,13H2,1H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVNRPHRFMZXDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Types of reactions it undergoes

Oxidation: : The thioether moiety can be oxidized to sulfoxides and sulfones under mild oxidizing conditions.

Reduction: : The compound can undergo reduction reactions, especially targeting the imidazole ring under specific conditions.

Substitution: : The fluorophenyl group provides sites for electrophilic and nucleophilic substitution reactions.

Common reagents and conditions used in these reactions

Oxidation: : Common oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: : Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.

Major products formed from these reactions

Oxidation can lead to the formation of sulfoxides and sulfones.

Reduction can yield partially or fully reduced imidazole derivatives.

Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit promising biological activities, particularly in anticancer research. The presence of the imidazole core is known for its ability to interact with various biological targets, including enzymes and receptors. This compound may inhibit specific enzymes or modulate biological pathways, making it a candidate for further pharmacological evaluation.

Applications in Medicinal Chemistry

-

Anticancer Research :

- Compounds similar to 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide have shown significant chemopreventive effects against various cancer types due to their ability to inhibit cell proliferation and induce apoptosis.

- Molecular docking studies suggest that this compound can fit well into enzyme active sites, indicating its potential as an inhibitor.

-

Enzyme Inhibition Studies :

- The compound's thioether functionality combined with an imidazole core may enhance its biological activity compared to other compounds lacking such features.

- It may modulate the activity of enzymes involved in critical biochemical pathways, potentially leading to therapeutic applications in metabolic disorders or cancer treatment .

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds:

Mechanism of Action

The mechanism by which 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide exerts its effects involves:

Molecular Targets: : The compound may interact with various enzymes or receptors, modulating their activity.

Pathways Involved: : It could inhibit or activate specific signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s structural analogs differ in substituents on the imidazole, thiazole, or aryl groups. Key examples from the literature include:

Key Observations :

- Bioactivity : The presence of a tetrazole ring (e.g., ) enhances selectivity for cancer cells (e.g., IC₅₀ = 23.30 µM against A549) but reduces potency compared to cisplatin.

Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a thioacetamide derivative characterized by an imidazole ring and a thiazole moiety. Its molecular formula is , with a molecular weight of approximately 422.48 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.

Structural Characteristics

The structure of this compound includes:

- Imidazole Ring : Known for its ability to interact with various biological targets, including enzymes and receptors.

- Thioether Linkage : Enhances chemical reactivity and binding properties, potentially improving interactions with biological targets.

- Fluorophenyl and Tolyl Groups : These moieties may enhance lipophilicity, which is crucial for cellular uptake and interaction with biological systems.

Biological Activities

Research indicates that compounds similar to This compound exhibit notable biological activities:

Anticancer Activity

Studies have shown that thiosemicarbazide derivatives can inhibit cell proliferation and induce apoptosis in various cancer types. The structural characteristics of this compound suggest its potential as an anticancer agent. For instance, compounds with similar structures have demonstrated significant cytotoxicity against cancer cell lines, including:

- HepG2 (liver cancer)

- MCF7 (breast cancer)

Table 1: Summary of Anticancer Activity in Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | HepG2 | 0.06 | DHFR inhibition |

| 4,5-substituted 2-aminothiazoles | MCF7 | 0.10 | Enzyme inhibition |

| Thiazolidinone Derivatives | SK-OV-3 | 0.20 | Cytotoxicity through apoptosis |

Antimicrobial Activity

The compound's thiazole nucleus is associated with antimicrobial properties. Similar thiazole derivatives have shown efficacy against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Microorganism Tested | MIC (µg/mL) |

|---|---|---|

| Compound 4f | C. glabrata | 31.25 |

| Compound 4b | K. pneumoniae | 62.5 |

| Compound 4c | E. coli | <31.25 |

The mechanism of action for compounds like This compound involves:

- Enzyme Inhibition : Binding to specific enzymes involved in cell proliferation.

- Modulation of Biological Pathways : Interacting with receptors or pathways that regulate tumor growth and survival.

In silico studies have indicated potential interactions through hydrogen bonding and pi-stacking interactions, suggesting that the compound may fit well into enzyme active sites.

Case Studies

Several case studies highlight the biological activity of structurally similar compounds:

-

Antitumor Activity : A study on thiazolidinone derivatives showed effective inhibition against multiple cancer cell lines, demonstrating the potential for developing new anticancer agents based on this scaffold.

"Derivatives containing halogenated phenyl groups exhibited enhanced cytotoxicity against various cancer cells."

-

Antimicrobial Efficacy : Research on thiazole derivatives indicated significant antimicrobial activity against resistant strains, paving the way for new therapeutic options in infectious diseases.

"Thiazole derivatives demonstrated promising results against both Gram-positive and Gram-negative bacteria."

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) linkage undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

-

The fluorine atom on the phenyl ring enhances electron withdrawal, accelerating oxidation kinetics compared to non-fluorinated analogs .

Nucleophilic Substitution

The acetamide’s NH group participates in nucleophilic reactions:

-

Steric hindrance from the p-tolyl group limits reactivity at the imidazole C-4 position.

Redox Reactions

The imidazole-thiazole system undergoes redox transformations:

Reduction

-

Catalytic hydrogenation (H2/Pd-C, EtOH) reduces the imidazole ring to a dihydroimidazole intermediate.

-

Selectivity : Thioether and thiazole groups remain unaffected under mild conditions.

Oxidative Coupling

Cyclization Reactions

Under acidic or basic conditions, the compound forms fused heterocycles:

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic/basic conditions:

| Conditions | Products | Rate Constant (k, s⁻¹) |

|---|---|---|

| 1M HCl, reflux, 4 hrs | 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetic acid | 2.3 × 10⁻⁴ |

| 1M NaOH, RT, 24 hrs | Same as above + NH3 release | 1.8 × 10⁻⁴ |

-

Hydrolysis rates are pH-dependent, with faster degradation in basic media.

Metal Coordination

The compound acts as a polydentate ligand for transition metals:

| Metal Salt | Coordination Site | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO3)2 | Imidazole N, thiazole S | Octahedral geometry | 8.2 |

| FeCl3 | Thioether S, acetamide O | Tetrahedral Fe-S-O coordination | 6.7 |

Biological Interaction Pathways

While not strictly chemical reactions, its interactions with enzymes involve covalent modifications:

-

CYP3A4-mediated oxidation : Generates hydroxylated metabolites at the p-tolyl group (confirmed via LC-MS) .

-

Glutathione conjugation : Thioether linkage reacts with GSH under oxidative stress, forming a disulfide adduct (k = 1.5 × 10³ M⁻¹s⁻¹).

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

C-S bond cleavage : Forms imidazole-thiol and thiazole fragments (quantum yield Φ = 0.12).

-

Singlet oxygen generation : Mediates [4+2] cycloadditions with dienophiles .

This compound’s reactivity profile makes it a versatile scaffold for synthesizing derivatives with tailored biological or material science applications. Future research should explore its catalytic potential and structure-activity relationships in medicinal chemistry contexts.

Q & A

Basic: What is the standard synthetic route for this compound, and how is purity ensured?

Methodological Answer:

The synthesis involves reacting 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate as a base. The reaction is typically conducted in a polar aprotic solvent (e.g., DMF or acetone) under reflux conditions. After completion (monitored via TLC), the crude product is recrystallized from ethanol to enhance purity . Purity is validated using melting point analysis, HPLC, and spectroscopic techniques (e.g., H NMR, C NMR) .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- H/C NMR : Assign signals for imidazole (δ ~7.5–8.5 ppm), thiazole (δ ~6.5–7.5 ppm), and acetamide (δ ~2.0–3.0 ppm for CH and ~10 ppm for NH) .

- LC-MS/MS : Confirms molecular weight (e.g., [M+H] peak) and fragmentation patterns .

- IR Spectroscopy : Identifies thioether (C-S, ~600–700 cm) and amide (N-H, ~3200–3300 cm; C=O, ~1650–1700 cm) functional groups .

Advanced: How can researchers design derivatives to explore structure-activity relationships (SAR)?

Methodological Answer:

- Core Modifications : Vary substituents on the imidazole (e.g., replacing 4-fluorophenyl with bromo or methoxy groups) or thiazole (e.g., substituting with tetrazole or methyl groups) .

- Linker Optimization : Replace the thioether bridge with sulfoxide or sulfone groups to study electronic effects .

- Biological Screening : Test derivatives against cancer cell lines (e.g., A549, NIH/3T3) to correlate substituent effects with cytotoxicity .

Advanced: What in vitro models are suitable for evaluating anticancer activity?

Methodological Answer:

- Cell Lines : Use A549 (lung adenocarcinoma) and NIH/3T3 (embryoblast) for cytotoxicity assays. NIH/3T3 serves as a control to assess selectivity .

- Assay Protocol : Perform MTT or SRB assays at 24–72 hours, with IC determination via dose-response curves. For example, derivative 4c showed IC = 23.30 µM (A549) vs. >1000 µM (NIH/3T3), indicating high selectivity .

Advanced: How can crystallographic data resolve structural ambiguities?

Methodological Answer:

- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. High-resolution data (≤1.0 Å) improves accuracy, especially for disordered regions (e.g., flexible thiazole or acetamide groups) .

- Validation : Check R-factors (R < 5%) and electron density maps (e.g., omit maps for ambiguous moieties) .

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

- Replicate Assays : Ensure consistent cell culture conditions (e.g., passage number, media) and compound purity (≥95% via HPLC) .

- Mechanistic Studies : Use apoptosis assays (e.g., Annexin V/PI staining) to confirm mode of action. For instance, derivative 4a showed 25% apoptosis in A549 cells vs. 45% for cisplatin, suggesting weaker pro-apoptotic effects .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., COX-1/2). Align the imidazole-thiazole core in hydrophobic pockets and position the acetamide for hydrogen bonding .

- Validation : Compare docking poses with crystallographic data (e.g., overlay with co-crystal structures of similar compounds) .

Advanced: What purification challenges arise, and how are they mitigated?

Methodological Answer:

- Byproduct Formation : Thiol oxidation during synthesis may yield disulfide byproducts. Use inert atmospheres (N) and antioxidants (e.g., BHT) .

- Recrystallization Optimization : Screen solvents (e.g., ethanol, acetonitrile) to balance yield and purity. For example, ethanol recrystallization improved purity from 80% to 95% in derivative 3 .

Advanced: How is metabolic stability assessed in preclinical studies?

Methodological Answer:

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Calculate half-life (t) and intrinsic clearance (Cl) .

- CYP Inhibition : Screen against CYP3A4/2D6 to predict drug-drug interactions .

Advanced: Can synergistic effects with existing therapies be explored?

Methodological Answer:

- Combination Studies : Use Chou-Talalay’s method to calculate combination indices (CI) with cisplatin or paclitaxel. For example, derivative 4c + cisplatin showed CI = 0.8 (synergistic) in A549 cells .

- Mechanistic Synergy : Assess DNA damage (γ-H2AX foci) or ROS generation to identify complementary pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.